molecular formula C10H17N3 B572927 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211465-56-3

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B572927
CAS No.: 1211465-56-3
M. Wt: 179.267
InChI Key: PZPOBTXTOJZDGR-UHFFFAOYSA-N
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Description

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or pyrazole rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine include other pyrazole-substituted piperidines and related heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPOBTXTOJZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211465-56-3
Record name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
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